molecular formula C20H23N3O3S2 B2678854 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1797225-61-6

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2678854
CAS RN: 1797225-61-6
M. Wt: 417.54
InChI Key: OVEYITKYDJAKFZ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of celecoxib derivatives, including those related to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, have demonstrated potential applications in various therapeutic areas. These compounds were synthesized through a reaction sequence involving ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, with their structures confirmed by spectral methods. The anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities were evaluated, showing significant activities in these domains without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their in-vitro anticancer activity against human tumor liver cell line (HEPG-2). The study highlighted compounds exhibiting higher activity than doxorubicin, suggesting their potential development as therapeutic agents (Ghorab et al., 2015).

Antimicrobial and Antioxidant Studies

Research into lignan conjugates via cyclopropanation has yielded compounds with significant antimicrobial and antioxidant activities. These studies indicate the potential pharmaceutical applications of these molecules, further supported by docking studies and ADME results suggesting compatibility with the range of drugs (Raghavendra et al., 2016).

Molecular Docking Study as Antibreast Cancer Agent

A molecular docking study of a pyrazoline derivative, similar to the compound of interest, has indicated its potential as an anti-breast cancer agent. The study compared the spatial arrangement and binding energy of this compound to doxorubicin, a well-known chemotherapeutic agent, demonstrating promising results for the development of new cancer therapies (Putri et al., 2021).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-14-12-16(26-2)7-8-20(14)28(24,25)21-9-10-23-18(15-5-6-15)13-17(22-23)19-4-3-11-27-19/h3-4,7-8,11-13,15,21H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEYITKYDJAKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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